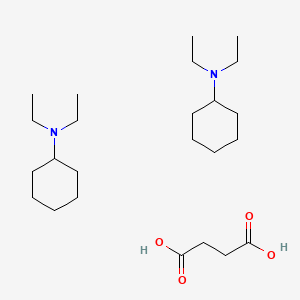
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- is an organic compound with the molecular formula C10H16O3 This compound is a derivative of cyclohexenone, characterized by the presence of hydroxyl groups at positions 2 and 6, a methyl group at position 3, and an isopropyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Cyclohexenone: One common method involves the hydroxylation of cyclohexenone derivatives.
From Resorcinol: Another method involves the cyclization of resorcinol derivatives.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- often involves catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a well-documented method .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the compound can result in the formation of cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium pentoxide, sulfuric acid.
Major Products
Oxidation: Formation of 2,6-diketocyclohexenone.
Reduction: Formation of 2,6-dihydroxycyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: Similar structure but lacks the hydroxyl groups at positions 2 and 6.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Similar structure but has only one hydroxyl group at position 2.
Uniqueness
The presence of two hydroxyl groups at positions 2 and 6 in 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
71843-50-0 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2,6-dihydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6(2)10(13)5-4-7(3)8(11)9(10)12/h6,11,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
DMSLPCPZNHHRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(CC1)(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


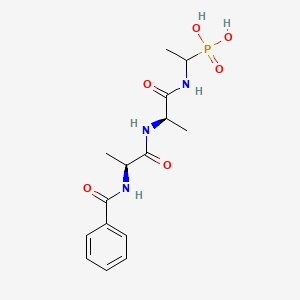

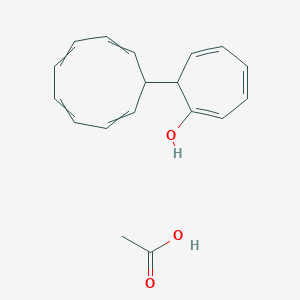
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
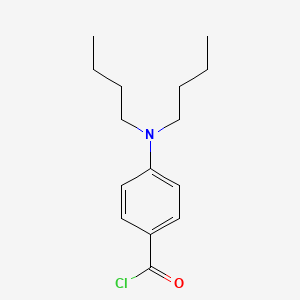
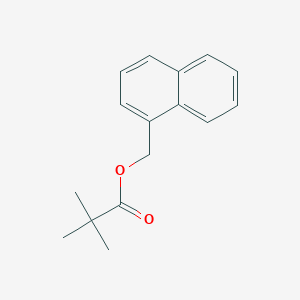

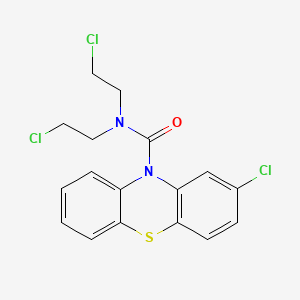
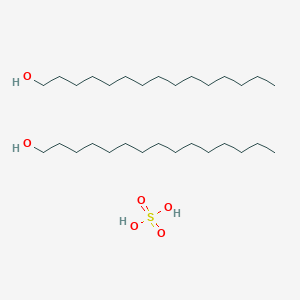
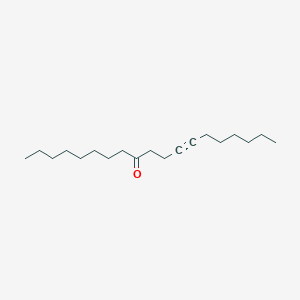
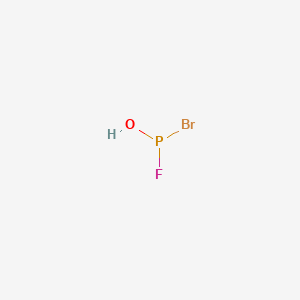
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
